molecular formula C21H19ClN2O3S B14919419 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide

Cat. No.: B14919419
M. Wt: 414.9 g/mol
InChI Key: UXEGJZWNMRTLOU-YDZHTSKRSA-N
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Description

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorobenzyl group, and an ethoxyphenyl group. Its molecular formula is C24H21ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide typically involves the condensation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of a thiophene ring and the combination of chlorobenzyl and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3S/c1-2-26-19-12-16(13-23-24-21(25)20-4-3-11-28-20)7-10-18(19)27-14-15-5-8-17(22)9-6-15/h3-13H,2,14H2,1H3,(H,24,25)/b23-13+

InChI Key

UXEGJZWNMRTLOU-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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